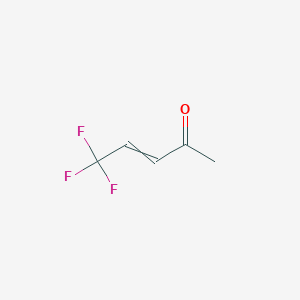

5,5,5-Trifluoropent-3-en-2-one

Description

Significance of Organofluorine Chemistry in Modern Organic Synthesis

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern organic synthesis with wide-ranging applications. wikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the development of a vast array of organofluorine compounds used as pharmaceuticals, agrochemicals, polymers, and advanced materials. wikipedia.org

In the pharmaceutical industry, it is estimated that approximately 20% of all commercial drugs contain fluorine. nih.gov The inclusion of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target enzymes or receptors. wikipedia.orgstanford.edu Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac), the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor), and the antibiotic ciprofloxacin. wikipedia.org The success of these and other fluoro-pharmaceuticals has spurred significant research into developing new and efficient methods for introducing fluorine and fluorinated groups into complex molecules. nih.govacs.org

Unique Electronic and Steric Influence of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a particularly important substituent in organofluorine chemistry due to its unique electronic and steric properties. wikipedia.org Electronically, the CF3 group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. wikipedia.org This property significantly influences the reactivity of adjacent functional groups. For instance, trifluoromethyl-substituted compounds are often stronger acids compared to their non-fluorinated analogs. wikipedia.org

Sterically, the trifluoromethyl group is larger than a methyl group, which can influence the conformation of molecules and their interactions with biological targets. mdpi.com The steric hindrance provided by the CF3 group can also protect adjacent groups from metabolic attack, thereby increasing the in vivo stability of a drug molecule. wikipedia.org The combination of these electronic and steric effects makes the trifluoromethyl group a valuable tool for medicinal chemists in the design of new therapeutic agents. nih.govresearchgate.net

Overview of α,β-Unsaturated Carbonyl Compounds in Synthetic Methodologies

α,β-Unsaturated carbonyl compounds, often referred to as enones, are highly versatile building blocks in organic synthesis. acs.orgrsc.orgorganic-chemistry.orgsioc-journal.cn Their reactivity is characterized by the conjugation of the carbon-carbon double bond with the carbonyl group. This conjugation creates two electrophilic sites: the carbonyl carbon and the β-carbon. libretexts.org This dual reactivity allows for both 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon), providing a powerful tool for the construction of complex molecular architectures. libretexts.org

The synthetic utility of α,β-unsaturated ketones is vast, with applications in a wide range of transformations, including Michael additions, Robinson annulations, and various cycloaddition reactions. These reactions are fundamental to the synthesis of natural products, pharmaceuticals, and other biologically active molecules. The ability to control the regioselectivity of nucleophilic attack is a key aspect of their synthetic application.

Contextualizing 5,5,5-Trifluoropent-3-en-2-one within Fluorinated Enone Chemistry

This compound is a fluorinated α,β-unsaturated ketone that combines the key features of both organofluorine chemistry and enone reactivity. cymitquimica.com The presence of the trifluoromethyl group at the 5-position significantly influences the electronic properties of the enone system. The strong electron-withdrawing nature of the CF3 group enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack. yu.edu.jo

This heightened reactivity makes this compound a valuable intermediate in the synthesis of various trifluoromethyl-containing heterocyclic compounds and other complex molecules. researchgate.netresearchgate.net For example, it can undergo reactions with a variety of nucleophiles to form a diverse range of products. yu.edu.joacs.org The study of the reactivity of this compound and related fluorinated enones continues to be an active area of research, with the potential to yield novel compounds with interesting biological and material properties. chemical-suppliers.euresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

75747-61-4 |

|---|---|

Molecular Formula |

C5H5F3O |

Molecular Weight |

138.09 g/mol |

IUPAC Name |

5,5,5-trifluoropent-3-en-2-one |

InChI |

InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h2-3H,1H3 |

InChI Key |

IQUVUQSZDQNGPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5,5,5 Trifluoropent 3 En 2 One and Its Derivatives

De Novo Synthesis Routes to 5,5,5-Trifluoropent-3-en-2-one

The direct synthesis of this compound can be approached through multi-step sequences starting from readily available trifluoromethylated precursors. These methods often involve the construction of the carbon skeleton followed by the introduction of the enone functionality.

Multi-Step Approaches from Trifluoromethylated Precursors

One plausible multi-step approach to this compound involves the use of trifluoroacetic acid derivatives as the source of the trifluoromethyl group. A common strategy is the acylation of an appropriate vinyl nucleophile. For instance, the reaction of a vinyl organometallic reagent, such as vinylmagnesium bromide, with a trifluoroacetylating agent like trifluoroacetic anhydride or ethyl trifluoroacetate can yield the target enone. However, these reactions can sometimes result in low yields.

Another approach involves the condensation of 1,1,1-trifluoroacetone (B105887) with an appropriate aldehyde. While this method is common for non-fluorinated enones, the high reactivity of the trifluoromethyl group can lead to side reactions. A more controlled method involves the reaction of a stabilized phosphorus ylide (in a Wittig-type reaction) with a trifluoromethyl ketone precursor, followed by oxidation to the enone.

| Precursor | Reagent | Key Transformation |

| Trifluoroacetic anhydride | Vinylmagnesium bromide | Acylation |

| 1,1,1-Trifluoroacetone | Acetaldehyde | Aldol (B89426) Condensation |

| Trifluoroacetylmethylene-phosphorane | Acetaldehyde | Wittig Reaction |

Optimized Protocols for Fluorine-Containing Acyclic Enones

Optimized protocols for the synthesis of fluorine-containing acyclic enones often focus on improving yields and selectivity. One such method involves the trifluoroacetylation of vinyl ethers. For example, the reaction of ethyl vinyl ether with trifluoroacetic anhydride can produce 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This intermediate can then be further manipulated to yield the desired this compound.

Recent advancements in catalysis have also provided more efficient routes. For example, copper-catalyzed trifluoromethylation of propargylic alcohols can lead to the formation of α-trifluoromethylated enones. While not a direct synthesis of the target compound, this methodology highlights the progress in incorporating the trifluoromethyl group into enone systems.

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated derivatives of this compound introduces additional functionality to the molecule, making them valuable intermediates for further synthetic transformations.

Preparation of 4-Chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one

The synthesis of 4-chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one can be achieved through a Vilsmeier-Haack type reaction. This reaction typically involves the formylation of an activated aromatic compound. In this case, a likely precursor would be a trifluoromethylated ketone that can be halogenated and functionalized at the α- and β-positions. The reactivity of 4-chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one with various nucleophiles has been studied, indicating its availability as a synthetic intermediate acs.org.

Synthesis of Bromo- and Chloro-Trifluoromethyl Enones

General methods for the synthesis of β-chloro-β-trifluoromethylated enones have been developed. One approach involves the reaction of trifluoropropyne with an acid chloride in the presence of a Lewis acid catalyst. Another strategy is the halo-trifluoromethylation of alkynes, where a trifluoromethyl group and a halogen are added across the triple bond. These methods provide access to a range of bromo- and chloro-substituted trifluoromethyl enones.

Recent developments include photoredox-catalyzed chloro- and bromo-trifluoromethylation of enynes, which allows for the simultaneous introduction of a trifluoromethyl group and a halogen atom under mild conditions.

| Halogenating Agent | Trifluoromethyl Source | Substrate |

| N-Chlorosuccinimide | Trifluoromethylating reagent | Trifluoromethyl alkyne |

| N-Bromosuccinimide | Trifluoromethylating reagent | Trifluoromethyl alkyne |

Construction of Related Trifluoromethylated Unsaturated Systems

Trifluoromethylated enones, including this compound and its derivatives, are versatile building blocks for the synthesis of more complex trifluoromethylated unsaturated systems, such as pyrazoles.

The reaction of trifluoromethylated enones with hydrazines is a common and effective method for the regioselective synthesis of trifluoromethyl-substituted pyrazoles. For instance, the reaction of a β-trifluoromethyl α,β-unsaturated ketone with phenylhydrazine can lead to the formation of 1-phenyl-5-(trifluoromethyl)pyrazoles. The regioselectivity of this reaction can often be controlled by the reaction conditions and the substitution pattern of the enone.

Furthermore, sequential [3+2]-cycloaddition of in situ generated fluorinated nitrile imines with enones provides a pathway to trans-configured 5-acyl-pyrazolines, which can then be aromatized to yield polyfunctionalized 3-trifluoromethylpyrazoles. acs.org

Oxidative Sonogashira Cross-Coupling for Trifluoromethylated Enynes

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction can be adapted to synthesize trifluoromethylated enynes, which are precursors to compounds like this compound.

An oxidative variant of the Sonogashira cross-coupling has been developed for the one-pot synthesis of 1,3-enynes bearing a trifluoromethyl group on the terminal sp² carbon. rsc.org This methodology involves the reaction of (E)-trimethyl(3,3,3-trifluoroprop-1-enyl)silane with an arylacetylene in the presence of a palladium catalyst and silver fluoride. The silver fluoride plays a crucial role in promoting the dissociation of the carbon-silicon bond and the oxidation of the palladium catalyst, which allows for its catalytic use. rsc.org

The general Sonogashira coupling reaction proceeds under mild conditions, such as room temperature and with a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org While traditionally requiring anhydrous and anaerobic conditions, newer procedures have been developed that can be carried out in aqueous media. wikipedia.orgorganic-chemistry.org The versatility of the Sonogashira coupling extends to a wide range of substrates, including vinyl iodides, which are highly reactive towards palladium(0) oxidative addition. wikipedia.org For the synthesis of enynes, the reaction between vinylic systems and terminal acetylenes proceeds with retention of the vinyl halide's configuration. wikipedia.org

Table 1: Key Features of Oxidative Sonogashira Cross-Coupling for Trifluoromethylated Enynes

| Feature | Description |

|---|---|

| Reactants | (E)-trimethyl(3,3,3-trifluoroprop-1-enyl)silane, Arylacetylene |

| Catalyst System | Palladium catalyst, Silver fluoride |

| Key Promoter | Silver fluoride (promotes C-Si bond cleavage and Pd oxidation) |

| Product | 1,3-enynes with a terminal CF₃ group on the sp² carbon |

| Reaction Type | Oxidative cross-coupling |

Generation of 5,5,5-Trifluoropent-3-yn-2-ol and Related Alcohols as Intermediates

The synthesis of this compound can proceed through the corresponding alcohol intermediate, 5,5,5-Trifluoropent-3-yn-2-ol. The generation of trifluoromethylated alcohols is a common strategy in organofluorine chemistry. One of the most widely used methods for the nucleophilic trifluoromethylation of carbonyl compounds is the use of (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. organic-chemistry.orgmdpi.com

The reaction of TMSCF₃ with aldehydes and ketones is typically initiated by a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). organic-chemistry.orgsemanticscholar.org The fluoride ion attacks the silicon atom of TMSCF₃, generating a transient pentacoordinate silicon species which then delivers the trifluoromethyl nucleophile to the carbonyl carbon. semanticscholar.org Subsequent hydrolysis of the resulting trimethylsilyl ether yields the desired trifluoromethyl carbinol. organic-chemistry.orgsemanticscholar.org This method is versatile and can be applied to a variety of carbonyl compounds, including α,β-unsaturated aldehydes and ketones. semanticscholar.org

Recent advancements have also explored the use of fluoroform (HCF₃) as an economical and environmentally benign source of the trifluoromethyl group for the synthesis of trifluoromethyl ketones from esters. beilstein-journals.orgnih.gov

The synthesis of related fluorinated alcohols, such as 5-(pentafluorosulfanyl)-pent-3-en-2-ol and its trifluoromethyl analogues, has also been reported, highlighting the broader applicability of these synthetic strategies to other fluorinated functional groups. researchgate.net

Table 2: Common Reagents for the Synthesis of Trifluoromethylated Alcohols

| Reagent | Description | Initiator/Catalyst |

|---|---|---|

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | A versatile and widely used nucleophilic trifluoromethylating agent. organic-chemistry.orgmdpi.com | Fluoride ions (e.g., TBAF, CsF) organic-chemistry.orgsemanticscholar.org |

| Fluoroform (HCF₃) | An industrial byproduct used as an economical trifluoromethyl source. beilstein-journals.orgnih.gov | Potassium hexamethyldisilazide (KHMDS) in triglyme beilstein-journals.org |

| Trifluoromethyl iodide (CF₃I) | Used with an electron donor for photoinduced nucleophilic trifluoromethylation. organic-chemistry.org | Tetrakis(dimethylamino)ethylene (TDAE) organic-chemistry.org |

| (Trifluoromethyl)zinc reagent | Generated from CF₃I and diethylzinc, used for trifluoromethylation of carbonyls. organic-chemistry.org | Diamine ligand and ammonium (B1175870) salt initiator organic-chemistry.org |

General Fluorination Strategies for Carbonyl Compounds

The direct fluorination of carbonyl compounds is a fundamental strategy for the synthesis of fluorinated molecules. These methods can be broadly categorized into electrophilic and nucleophilic fluorination.

Electrophilic Fluorination: This approach involves the reaction of an enol or enolate equivalent with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.org A variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly employed for this purpose. wikipedia.orgcore.ac.uk The reaction of enol esters with Selectfluor is a facile method to produce α-fluoroketones under mild conditions. core.ac.uk For α,β-unsaturated carbonyl compounds, electrophilic trifluoromethylation can occur at the α-position of the enone. rsc.org Copper-catalyzed methods have been developed for the regioselective C-H α-trifluoromethylation of α,β-unsaturated carbonyl compounds using Togni's reagent. acs.org

Nucleophilic Fluorination: This strategy involves the use of a nucleophilic fluoride source to introduce fluorine into the molecule. One approach is the direct α-fluorination of carbonyl compounds by reversing the polarity of the enolate to an enolonium species, which can then react with nucleophilic fluorinating agents. nih.gov Another common method is deoxofluorination, where a carbonyl group is converted into a gem-difluoro group. Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are used for this transformation. nih.gov Additionally, photocatalytic methods have been developed for the α-nucleophilic fluorination of α,β-unsaturated carbonyl compounds under mild, redox-neutral conditions. rsc.org The addition of elemental fluorine across the double bond of α,β-unsaturated carbonyl compounds, followed by dehydrofluorination, also provides a route to α-fluoro carbonyl derivatives. researchgate.net

Table 3: Comparison of Electrophilic and Nucleophilic Fluorination Strategies for Carbonyl Compounds

| Strategy | Reagents | Key Features |

|---|---|---|

| Electrophilic Fluorination | N-F reagents (e.g., NFSI, Selectfluor), Togni's reagent wikipedia.orgcore.ac.ukacs.org | Reacts with enols, enolates, or silyl enol ethers. Can be used for α-fluorination and α-trifluoromethylation. core.ac.ukrsc.orgorganic-chemistry.org |

| Nucleophilic Fluorination | Deoxofluorinating agents (e.g., DAST, Deoxofluor), Nucleophilic fluoride sources (e.g., 3HF-Et₃N) nih.govacs.org | Converts carbonyls to gem-difluorides or introduces a single fluorine atom via umpolung strategies. nih.gov |

| Elemental Fluorine Addition | Elemental fluorine (F₂) researchgate.net | Adds across the double bond of α,β-unsaturated carbonyls, followed by elimination to form α-fluoro derivatives. researchgate.net |

| Photocatalytic Fluorination | Nucleophilic fluoride source with a photocatalyst rsc.org | Proceeds under mild, redox-neutral conditions for α-fluorination. rsc.org |

Reactivity and Reaction Mechanisms of 5,5,5 Trifluoropent 3 En 2 One

Nucleophilic Addition Reactions

Nucleophilic addition reactions to 5,5,5-Trifluoropent-3-en-2-one can proceed through two primary pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond. The regioselectivity of these reactions is highly dependent on the nature of the nucleophile.

1,2-Addition Pathways to the Carbonyl Moiety

Direct nucleophilic attack on the carbonyl carbon is known as 1,2-addition. This pathway is generally favored by "hard" nucleophiles, such as organolithium and Grignard reagents. stackexchange.comwikipedia.org These highly reactive reagents tend to attack the more polarized carbonyl carbon directly, leading to the formation of an allylic alcohol upon workup.

The mechanism involves the nucleophile adding to the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the corresponding tertiary alcohol. While this is the expected pathway for hard nucleophiles, the presence of the trifluoromethyl group can influence the reaction's regioselectivity. For some trifluoromethylated α,β-unsaturated ketones, even Grignard reagents may exhibit a preference for 1,4-addition, highlighting the complex electronic effects at play. researchgate.net

Michael Addition (1,4-Conjugate Addition) Chemistry

The Michael addition, or 1,4-conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is favored by "soft" or resonance-stabilized nucleophiles. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the β-carbon of the double bond, making it susceptible to attack by these nucleophiles. wikipedia.org

The mechanism proceeds via the nucleophilic attack at the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated, typically during aqueous workup, to yield the 1,4-adduct. masterorganicchemistry.com This pathway is particularly common for nucleophiles such as stabilized carbanions (e.g., from malonic esters), enamines, and certain heteroatomic nucleophiles like amines and thiols. wikipedia.orgmasterorganicchemistry.com

Reactivity with Specific Nucleophiles (e.g., Organometallics, Amines, Hydrazines)

The reaction of this compound with various nucleophiles illustrates the principles of 1,2- and 1,4-addition.

Organometallics: As previously mentioned, highly reactive organometallic reagents like organolithiums and Grignard reagents generally favor 1,2-addition to the carbonyl group. stackexchange.comwikipedia.org However, the outcome can be influenced by steric factors and the specific reaction conditions. In some cases, a mixture of 1,2- and 1,4-addition products may be observed.

Amines: Primary and secondary amines typically undergo aza-Michael addition (1,4-addition) to α,β-unsaturated ketones. semnan.ac.irnih.gov The reaction of amines with this compound is expected to yield β-amino ketones. The initial 1,4-addition is often followed by tautomerization to form a more stable enamine intermediate before final protonation.

Hydrazines: Hydrazine (B178648) and its derivatives are bifunctional nucleophiles that react with α,β-unsaturated ketones to form heterocyclic compounds. The initial reaction is a Michael addition, followed by an intramolecular cyclization and dehydration to yield stable five-membered rings, such as pyrazoles. nih.govrsc.org This reaction is a cornerstone for the synthesis of various substituted pyrazoles.

Table 1: Reactivity of this compound with Various Nucleophiles

| Nucleophile | Expected Reaction Pathway | Primary Product Type |

|---|---|---|

| Organolithium Reagents (e.g., CH3Li) | 1,2-Addition | Tertiary Allylic Alcohol |

| Grignard Reagents (e.g., C6H5MgBr) | Primarily 1,2-Addition (can have competing 1,4-addition) | Tertiary Allylic Alcohol |

| Amines (e.g., RNH2, R2NH) | 1,4-Addition (Aza-Michael) | β-Amino Ketone |

| Hydrazines (e.g., H2NNH2) | 1,4-Addition followed by Cyclization | Pyrazole (B372694) |

| Stabilized Carbanions (e.g., Malonic Ester Enolate) | 1,4-Addition (Michael Addition) | 1,5-Dicarbonyl Compound |

Cyclization Reactions

The reactivity of this compound extends to the formation of cyclic structures, either through intramolecular reactions of its derivatives or through reactions with bidentate nucleophiles to form heterocyclic rings.

Intramolecular Cyclization Mechanisms

Derivatives of this compound, which contain a suitably positioned nucleophilic group, can undergo intramolecular cyclization. While specific examples for this exact compound are not extensively documented, analogous systems demonstrate the feasibility of such reactions. For instance, trifluoromethylated compounds with pendant amino groups can undergo intramolecular cyclization to form nitrogen-containing heterocycles. rsc.org The reaction mechanism would likely involve the intramolecular nucleophilic attack of the tethered nucleophile onto either the β-carbon of the double bond (intramolecular Michael addition) or the carbonyl carbon. The regioselectivity would depend on the length and nature of the tether connecting the nucleophilic center to the enone moiety.

Heterocyclic Ring Formation with Bidentate Nucleophiles

A significant application of the reactivity of this compound and related trifluoromethyl-β-diketones is in the synthesis of heterocyclic compounds. The reaction with bidentate nucleophiles, which possess two nucleophilic centers, leads to the formation of stable ring systems.

Pyrazoles: The reaction with hydrazine or substituted hydrazines is a classic method for pyrazole synthesis. nih.govmdpi.com The reaction proceeds through an initial Michael addition of one nitrogen atom to the β-carbon, followed by intramolecular condensation of the second nitrogen atom with the carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. rsc.org

1,5-Benzodiazepines: Condensation with o-phenylenediamine (B120857) is a common route to 1,5-benzodiazepines. iitm.ac.innih.gov The reaction likely proceeds through the initial formation of an imine with one of the amino groups, followed by an intramolecular nucleophilic attack of the second amino group on the β-carbon of the double bond, leading to the seven-membered diazepine ring after tautomerization.

1,5-Benzothiazepines: Similarly, reaction with 2-aminothiophenol can yield 1,5-benzothiazepines. nih.govresearchgate.net The initial step is typically a Michael addition of the highly nucleophilic thiol group to the β-carbon. This is followed by an intramolecular condensation of the amino group with the carbonyl carbon to form the seven-membered thiazepine ring. chemrevlett.com

Table 2: Heterocyclic Systems from Reactions with Bidentate Nucleophiles

| Bidentate Nucleophile | Resulting Heterocyclic Ring | General Reaction Pathway |

|---|---|---|

| Hydrazine (H2N-NH2) | Pyrazole | Michael Addition followed by Intramolecular Condensation |

| o-Phenylenediamine | 1,5-Benzodiazepine | Condensation and Intramolecular Michael Addition |

| 2-Aminothiophenol | 1,5-Benzothiazepine | Michael Addition followed by Intramolecular Condensation |

Diels-Alder Cycloadditions and Related Pericyclic Processes

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile, which is typically an alkene. wikipedia.orgebsco.comox.ac.uk This reaction is a powerful tool in organic synthesis for creating cyclic structures with high stereochemical control. wikipedia.org The reactivity of the dienophile is a critical factor in the success of the Diels-Alder reaction. Reactions generally proceed fastest when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

In the case of this compound, the molecule contains two powerful electron-withdrawing groups conjugated to the carbon-carbon double bond: the acetyl group (-COCH₃) and the trifluoromethyl group (-CF₃). The trifluoromethyl group, in particular, is known for its strong electron-withdrawing inductive effect. mdpi.com This electronic feature significantly reduces the electron density of the π-bond, making this compound a highly activated and reactive dienophile. Consequently, it is expected to readily participate in [4+2] cycloaddition reactions with various conjugated dienes to form substituted cyclohexene derivatives. The use of fluorinated dienophiles is a well-established strategy for the synthesis of fluorinated carbo- and heterocyclic compounds. beilstein-journals.orgbeilstein-journals.org

Substitution and Elimination Pathways

β-Substitution Followed by Elimination

The electronic properties of this compound make its carbon-carbon double bond highly susceptible to nucleophilic attack. This reactivity is analogous to a Michael addition, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl system. The strong electron-withdrawing nature of both the trifluoromethyl and carbonyl groups polarizes the double bond, creating a significant partial positive charge on the β-carbon and increasing its electrophilicity.

The reaction mechanism typically proceeds in two stages:

Nucleophilic Addition: A nucleophile attacks the electrophilic β-carbon, breaking the π-bond and forming a new single bond. This results in the formation of an enolate intermediate, which is stabilized by resonance involving the adjacent carbonyl group.

Elimination: If a suitable leaving group is present on the α- or β-carbon of the initial adduct, a subsequent elimination reaction can occur to regenerate a double bond.

Due to the high electronegativity of fluorine, the trifluoromethyl group can acidify protons on adjacent carbons. siue.edu In reactions involving fluorinated substrates, the elimination step may proceed via an E1cb (Elimination, unimolecular, conjugate base) mechanism. siue.edu This pathway involves the deprotonation of the substrate to form a carbanion, followed by the departure of the leaving group. The rate of elimination for halogens typically follows the trend I > Br > Cl > F, owing to the strength of the carbon-halogen bond. siue.edu

Rearrangement Reactions

Sigmatropic Rearrangements of Analogous CF₃-Allylic Systems (e.g., Johnson-Claisen, Ireland-Claisen)

While direct rearrangement reactions of this compound are not the primary focus, the trifluoromethyl group is a key feature in analogous allylic systems that undergo powerful acs.orgacs.org-sigmatropic rearrangements, such as the Johnson-Claisen and Ireland-Claisen rearrangements. These reactions are valuable for constructing carbon-carbon bonds and creating complex molecules containing fluorine. acs.orgresearchgate.net

The Johnson-Claisen rearrangement involves the reaction of a γ-CF₃-substituted secondary allylic alcohol with an orthoester, often catalyzed by a weak acid like propionic acid, to produce a γ,δ-unsaturated ester. rsc.orglibretexts.org These reactions can require high temperatures. libretexts.org For example, the Johnson-Claisen rearrangement of (E)- and (Z)-1-trifluoromethyl-oct-1-en-3-ols with triethyl orthoacetate has been shown to yield (E)-configured ethyl 3-trifluoromethyl-dec-4-enoates with complete transfer of chirality. rsc.org

The Ireland-Claisen rearrangement is a variation that utilizes an allylic carboxylate, which is treated with a strong base (like lithium diisopropylamide) and a silylating agent (like chlorotrimethylsilane) to form a silyl ketene acetal. wikipedia.orgchem-station.com This intermediate then undergoes a acs.orgacs.org-sigmatropic rearrangement at relatively low temperatures to yield a γ,δ-unsaturated carboxylic acid. wikipedia.orgchem-station.com The stereochemistry of the silyl ketene acetal, whether (E) or (Z), dictates the stereochemical outcome of the product, leading to anti or syn diastereomers, respectively. wikipedia.orgacs.orgnih.gov This method provides a versatile route to highly functionalized molecules containing trifluoromethyl groups with a high degree of stereocontrol. nih.gov Studies on γ-trifluoromethylated allylic alcohols have successfully used the Ireland-Claisen rearrangement to transform them into corresponding acid derivatives. acs.orgnih.gov

Influence of the Trifluoromethyl Group on Reaction Kinetics and Thermodynamics

Enhanced Electrophilicity of the Carbonyl Carbon

The trifluoromethyl (CF₃) group exerts a profound influence on the reactivity of nearby functional groups through its potent electron-withdrawing inductive effect. mdpi.comsemanticscholar.org When positioned adjacent to a carbonyl group, as in the case of related trifluoromethyl ketones, the CF₃ group significantly enhances the electrophilicity of the carbonyl carbon. This effect stems from the destabilization of the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. ic.ac.uk

This increased electrophilicity has observable consequences on reaction equilibria. For instance, the hydration of a carbonyl group to form a gem-diol is highly sensitive to substituents. For a non-fluorinated ketone like propanone, the equilibrium lies almost entirely in favor of the ketone. In contrast, for its hexafluorinated analogue, the equilibrium is shifted almost completely toward the gem-diol hydrate. ic.ac.uk This shift is attributed to the fact that electron-withdrawing substituents destabilize the carbonyl compound more than they destabilize the corresponding hydrate. ic.ac.uk Furthermore, the hydrate is stabilized by additional anomeric interactions between the oxygen lone pairs and the C-CF₃ antibonding orbitals, an effect not present in the non-fluorinated system. ic.ac.uk This principle extends to this compound, where the CF₃ group enhances the electrophilicity of the acetyl carbonyl carbon, in addition to activating the conjugated system.

| Compound | Hydration Equilibrium | ΔG (kcal/mol) |

| Propanone | Favors Ketone | +3.3 |

| Hexafluoropropanone | Favors Hydrate | -9.0 |

This table illustrates the effect of trifluoromethyl groups on the hydration equilibrium of a ketone, demonstrating the enhanced electrophilicity of the carbonyl carbon. Data sourced from computational studies. ic.ac.uk

Modulation of Frontier Molecular Orbitals (e.g., LUMO Level Reduction)

The concept of Frontier Molecular Orbital (FMO) theory is crucial to understanding the reactivity of a molecule. youtube.comwikipedia.orgyoutube.com It posits that the chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comwikipedia.orgyoutube.com In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group significantly lowers the energy of the LUMO. A lower LUMO energy indicates a greater electrophilicity of the molecule. youtube.com

A similar effect is expected for this compound. The potent inductive effect of the CF₃ group will substantially reduce the energy of the LUMO, making the β-carbon (the carbon atom adjacent to the CF₃ group) a prime target for nucleophilic attack. The energy gap between the HOMO and LUMO is also an indicator of the kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher reactivity. mdpi.com

Table 1: Calculated Electronic Characteristics of Protonated 5,5,5-Trichloropent-3-en-2-one (Analogous Compound)

| Species | HOMO Energy (eV) | LUMO Energy (eV) | Electrophilicity Index (ω) |

| O-protonated form | -12.34 | -8.76 | 6.54 |

This data is for the analogous compound 5,5,5-trichloropent-3-en-2-one and is provided for illustrative purposes to demonstrate the electronic effects of a trihalomethyl group. mdpi.com

Steric and Electronic Effects on Regioselectivity and Chemoselectivity

The regioselectivity and chemoselectivity of reactions involving this compound are dictated by a combination of steric and electronic factors, both of which are heavily influenced by the trifluoromethyl group.

Electronic Effects: The strong electron-withdrawing nature of the CF₃ group polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus highly susceptible to nucleophilic attack. This directing effect is a key determinant of regioselectivity. For instance, in reactions with nucleophiles, the attack will preferentially occur at the β-position. A study on a similar compound, 5,5,5-trifluoro-1-phenylpent-3-en-1-yne, demonstrated that electrophiles predominantly attack the position β to the CF₃ group. beilstein-journals.orgresearchgate.net This outcome was determined to be kinetically controlled. beilstein-journals.orgresearchgate.net

Steric Effects: The steric hindrance created by the bulky trifluoromethyl group also plays a role in directing the outcome of reactions. While the electronic effect generally favors attack at the β-carbon, the steric bulk of the CF₃ group might, in some cases, hinder the approach of a large nucleophile at that position. However, the electronic effect of the CF₃ group is typically the dominant factor in determining regioselectivity.

Chemoselectivity, the preference for reaction at one functional group over another, is also influenced by the electronic properties of this compound. The enhanced electrophilicity of the conjugated system means that reactions such as Michael additions are likely to be favored over reactions at the carbonyl group, depending on the nature of the attacking species and the reaction conditions.

Stabilization of Intermediates and Transition States

The stabilization of intermediates and transition states is a critical factor in determining the reaction pathways and rates for this compound.

Stabilization of Intermediates: In reactions involving nucleophilic attack at the β-carbon, the resulting anionic intermediate (enolate) is stabilized by the electron-withdrawing trifluoromethyl group. This stabilization occurs through the inductive effect of the CF₃ group, which delocalizes the negative charge. Furthermore, in certain reactions, the fluorine atoms of the CF₃ group can participate in the stabilization of intermediates. For example, in reactions involving metal counter-ions like lithium, the formation of an energetically favorable five-membered intramolecular chelate involving a fluorine atom and the metal (Li···F) has been proposed to stabilize the intermediate. beilstein-journals.orgresearchgate.net

In the case of electrophilic reactions, such as those in a superacid medium, the protonation of the carbonyl oxygen leads to a cationic intermediate. mdpi.comnih.gov The positive charge in this intermediate is delocalized across the conjugated system, and its distribution is influenced by the electron-withdrawing CF₃ group.

Stabilization of Transition States: The trifluoromethyl group also influences the stability of transition states. In nucleophilic addition reactions, the developing negative charge on the β-carbon in the transition state is stabilized by the inductive effect of the CF₃ group, thereby lowering the activation energy of the reaction. The specific geometry and electronic nature of the transition state will determine the extent of this stabilization.

Stereochemical Aspects in Reactions Involving 5,5,5 Trifluoropent 3 En 2 One and Analogues

Diastereoselective Transformations

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In reactions involving 5,5,5-Trifluoropent-3-en-2-one, the control of diastereoselectivity is a key aspect in the synthesis of complex fluorinated molecules with multiple stereocenters.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its stereoselectivity is a well-studied phenomenon. masterorganicchemistry.commasterorganicchemistry.com Typically, the endo product is kinetically favored due to secondary orbital interactions. masterorganicchemistry.com However, the stereochemical outcome can be influenced by the substitution patterns of both the diene and the dienophile. nih.gov

For dienophiles like this compound, the presence of the trifluoromethyl group can significantly impact the endo/exo selectivity. While specific experimental data on the Diels-Alder reactions of this compound is not extensively documented in the reviewed literature, general principles suggest that high exo selectivity can be achieved under certain conditions. High exo selectivity is often observed when the termini of both the diene and the dienophile that are involved in the shorter forming bond are substituted. nih.gov The steric bulk of the trifluoromethyl group in this compound would likely disfavor the more sterically congested endo transition state, thus leading to a preference for the exo adduct. Computational studies on similar systems have shown that steric repulsions in the transition state can override the electronic factors that typically favor the endo product. caltech.edu

Factors Influencing Exo-Selectivity in Diels-Alder Reactions:

| Factor | Description | Expected Influence of CF3 Group |

| Steric Hindrance | Increased steric bulk on the dienophile disfavors the more compact endo transition state. | The bulky CF3 group is expected to increase steric hindrance, thus favoring the exo product. |

| Substitution Pattern | Substitution at the termini of the diene and dienophile can influence the transition state geometry. | As a terminal substituent on the dienophile, the CF3 group plays a key role in directing stereoselectivity. nih.gov |

| Lewis Acid Catalysis | Lewis acids can alter the energy landscape of the transition states, sometimes enhancing exo selectivity. caltech.edu | The coordination of a Lewis acid to the carbonyl oxygen could further influence the conformational preferences of the dienophile, potentially enhancing the exo preference. |

The control of diastereomeric ratios is crucial when creating multiple stereocenters in a single molecule. In the synthesis of compounds derived from trifluoromethylated enones, the diastereoselectivity of addition reactions to the carbon-carbon double bond or the carbonyl group is of paramount importance.

For instance, in vinylogous aldol (B89426) reactions of trifluoromethyl ketones with alkylidenepyrazolones, excellent diastereoselectivity has been achieved using bifunctional organocatalysts. nih.gov These catalysts activate the nucleophile and the electrophile simultaneously, directing the attack from a specific face and thus controlling the formation of a particular diastereomer. Similarly, in the synthesis of compounds bearing a stereogenic carbon center bound to both a trifluoromethyl group and a fluorine atom, diastereodivergent strategies have been developed. nih.gov By carefully selecting the catalyst and reaction conditions, it is possible to selectively generate either diastereomer from the same set of starting materials.

In the context of this compound, controlling the diastereoselectivity of reactions such as Michael additions or aldol condensations would be key to its utility as a building block. The stereochemical outcome would be highly dependent on the nature of the nucleophile, the catalyst employed, and the reaction conditions. For example, in the Michael addition of aryl thiols to 3-(2,2,2-trifluoroethylidene)oxindoles, good diastereoselectivities have been reported even in the absence of a catalyst, suggesting that the inherent stereoelectronic properties of the trifluoromethylated substrate can exert significant facial control.

Enantioselective Catalysis

Enantioselective catalysis involves the use of a chiral catalyst to produce one enantiomer of a chiral product in excess over the other. This is a critical area of research, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

Prochiral fluorine-containing carbonyl compounds, such as this compound, are excellent substrates for asymmetric synthesis. The carbonyl group can be attacked by a nucleophile from two different faces (re/si), leading to the formation of a new stereocenter. The use of a chiral catalyst can direct this attack to predominantly one face, resulting in an enantiomerically enriched product.

A prominent example is the enantioselective addition of organoboron reagents to trifluoromethyl ketones. These reactions, facilitated by readily available aminophenol-derived catalysts, can produce versatile tertiary homoallylic alcohols in high yields and excellent enantiomeric ratios. nih.gov The interaction between the catalyst and the fluorine-containing substrate is crucial for the high levels of stereocontrol observed.

Beyond additions to the carbonyl group, the functional groups within this compound can undergo other enantioselective transformations. A key example is the asymmetric epoxidation of the carbon-carbon double bond. The development of highly diastereoselective and enantioselective phase-transfer catalyzed epoxidation of β-trifluoromethyl-β,β-disubstituted enones using hydrogen peroxide as a benign oxidant has been reported. Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids have proven to be effective catalysts, affording β-trifluoromethyl-α,β-epoxy ketones with excellent diastereoselectivities and enantioselectivities. researchgate.net Another approach involves the methylhydrazine-induced aerobic epoxidation of β,β-disubstituted enones, which allows for the enantioselective synthesis of epoxides possessing a tetrasubstituted trifluoromethylated carbon center. nih.govadvanceseng.com

These methodologies could potentially be applied to this compound to generate chiral epoxy ketones, which are valuable synthetic intermediates.

The electron-deficient nature of the double bond in this compound, due to the presence of both the ketone and the trifluoromethyl group, makes it an excellent Michael acceptor for enantioselective conjugate addition reactions.

The organocatalytic conjugate addition of malonates to sterically hindered β-trifluoromethyl α,β-unsaturated enones has been successfully developed. nih.govacs.orgresearchgate.net These reactions, often catalyzed by bifunctional tertiary amine-thioureas, can generate adducts containing quaternary stereogenic centers with a CF3 group in high yields and with enantiomeric excesses up to 95%. nih.govacs.orgresearchgate.net Interestingly, for some sterically demanding substrates, the application of high pressure (8–10 kbar) was found to be necessary to achieve reasonable reaction rates while maintaining high enantioselectivity. nih.govacs.org

The use of sulfonamide-thiourea organocatalysts has also enabled the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated ketones, providing the corresponding γ-nitro carbonyl products in high yields and with excellent enantioselectivities. This methodology is applicable to a range of enones and could likely be extended to trifluoromethylated analogues like this compound.

Examples of Catalysts Used in Enantioselective Additions to Trifluoromethyl Enones:

| Catalyst Type | Nucleophile | Enantiomeric Excess (ee) |

| Bifunctional tertiary amine-thioureas | Malonates | Up to 95% |

| Sulfonamide-thiourea organocatalysts | Nitroalkanes | High |

| Cinchona alkaloid-derived phase-transfer catalysts | Thiols | High |

Geometric Isomerism (E/Z) Control

The control of geometric isomerism in the synthesis of this compound is crucial for defining its chemical and physical properties and for its application in further chemical synthesis. The E and Z isomers arise from the restricted rotation around the carbon-carbon double bond. The stereochemical outcome of reactions producing this double bond can be influenced by the choice of reagents, reaction conditions, and the nature of the substrates.

Wittig Reaction and its Modifications

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide used.

Z-Selective Synthesis: Non-stabilized ylides in the Wittig reaction generally lead to the formation of Z-alkenes. For the synthesis of (Z)-5,5,5-Trifluoropent-3-en-2-one, a non-stabilized ylide would be required to react with a suitable trifluoromethyl ketone precursor. A specific example for an analogue, (Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one, demonstrates the utility of a modified Wittig protocol. In this case, the reaction of 1,1-dichloro-3,3,3-trifluoro-2-tosyloxypropene with benzyltriphenylphosphonium (B107652) ylides under mild conditions in THF from -78°C to room temperature for 12 hours yielded the product with a Z/E ratio of 8:1. This suggests that a similar strategy employing an appropriate ylide could be effective for the Z-selective synthesis of this compound.

E-Selective Synthesis: Stabilized ylides in the Wittig reaction, on the other hand, predominantly yield E-alkenes. To synthesize (E)-5,5,5-Trifluoropent-3-en-2-one, one would employ a stabilized ylide, such as (acetylmethylene)triphenylphosphorane, in a reaction with 1,1,1-trifluoroacetone (B105887). The electron-withdrawing acetyl group stabilizes the ylide, favoring the thermodynamic pathway that leads to the E-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for alkene synthesis and is particularly known for its high E-selectivity. This reaction involves the use of phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts.

For the synthesis of (E)-5,5,5-Trifluoropent-3-en-2-one, the HWE reaction would involve the reaction of a phosphonate ester, such as diethyl acetylmethylphosphonate, with 1,1,1-trifluoroacetone in the presence of a base. The reaction mechanism favors the formation of the thermodynamically more stable E-alkene. The use of different bases and reaction conditions can further optimize the E-selectivity.

Julia-Kocienski Olefination

Below are interactive data tables summarizing the expected outcomes and conditions for the stereoselective synthesis of this compound based on established olefination methodologies.

Table 1: Predicted Stereochemical Outcome of Wittig Reaction for the Synthesis of this compound Isomers

| Ylide Type | Ylide Reagent | Ketone Reactant | Expected Major Isomer |

| Non-stabilized | (Prop-1-en-2-yl)triphenylphosphonium salt + Base | 1,1,1-Trifluoroacetone | (Z)-5,5,5-Trifluoropent-3-en-2-one |

| Stabilized | (Acetylmethylene)triphenylphosphorane | 1,1,1-Trifluoroacetone | (E)-5,5,5-Trifluoropent-3-en-2-one |

Table 2: Predicted Stereochemical Outcome of Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-5,5,5-Trifluoropent-3-en-2-one

| Phosphonate Reagent | Ketone Reactant | Base | Expected Major Isomer |

| Diethyl acetylmethylphosphonate | 1,1,1-Trifluoroacetone | NaH, NaOMe, etc. | (E)-5,5,5-Trifluoropent-3-en-2-one |

Table of Mentioned Compounds

| Compound Name |

| This compound |

| (E)-5,5,5-Trifluoropent-3-en-2-one |

| (Z)-5,5,5-Trifluoropent-3-en-2-one |

| (Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one |

| 1,1-dichloro-3,3,3-trifluoro-2-tosyloxypropene |

| Benzyltriphenylphosphonium ylides |

| (Acetylmethylene)triphenylphosphorane |

| 1,1,1-Trifluoroacetone |

| Diethyl acetylmethylphosphonate |

| (Prop-1-en-2-yl)triphenylphosphonium salt |

Geometric Isomerism (E/Z) Control

The geometric configuration of this compound, designated as either E (entgegen) or Z (zusammen), arises from the restricted rotation about the C3=C4 double bond. The spatial arrangement of the trifluoromethyl group and the acetyl group relative to this double bond significantly influences the molecule's physical and chemical properties. Control over the formation of these isomers is therefore a key aspect of its synthesis.

Z-Selective Synthesis

The synthesis of the (Z)-isomer of trifluoromethylated enones can be effectively achieved using a modified Wittig reaction. This approach typically involves the use of non-stabilized or semi-stabilized phosphonium ylides. For instance, the synthesis of the analogous compound, (Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one, has been reported with high Z-selectivity. The reaction of a trifluoromethyl ketone with a benzyltriphenylphosphonium ylide under specific conditions yielded the desired Z-isomer with a notable Z/E ratio of 8:1. The key to achieving this selectivity lies in the kinetic control of the reaction, where the formation of the cis-oxaphosphetane intermediate is favored, leading to the Z-alkene.

Key Research Findings for Z-Selective Synthesis of an Analogous Compound:

| Reactants | Conditions | Yield | Z/E Ratio |

| 1,1-Dichloro-3,3,3-trifluoro-2-tosyloxypropene + Benzyltriphenylphosphonium bromide | THF, -78°C to RT, 12 h | 65-72% | 8:1 |

This data is for the synthesis of (Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one and is presented as an illustrative example of achieving Z-selectivity in a closely related system.

E-Selective Synthesis

Conversely, the synthesis of the (E)-isomer is generally favored when employing stabilized phosphonium ylides in the Wittig reaction or by utilizing the Horner-Wadsworth-Emmons (HWE) reaction.

In the Wittig reaction , stabilized ylides, such as those bearing an adjacent carbonyl or ester group, react with ketones to predominantly form the thermodynamically more stable E-alkene. The electron-withdrawing nature of the stabilizing group favors the formation of the trans-oxaphosphetane intermediate, which subsequently collapses to the E-product.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that typically provides excellent E-selectivity. This reaction utilizes phosphonate carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides. The stereochemical outcome is driven by the thermodynamic stability of the intermediates, leading to the preferential formation of the E-isomer. The reaction of 1,1,1-trifluoroacetone with a phosphonate reagent like triethyl phosphonoacetate in the presence of a suitable base is a viable route to (E)-5,5,5-Trifluoropent-3-en-2-one.

General Conditions for E-Selective Synthesis:

| Reaction | Reagents | Expected Outcome |

| Wittig Reaction | 1,1,1-Trifluoroacetone + Stabilized Ylide (e.g., Ph₃P=CHCO₂R) | Predominantly (E)-5,5,5-Trifluoropent-3-en-2-one |

| Horner-Wadsworth-Emmons | 1,1,1-Trifluoroacetone + Phosphonate Ester (e.g., (EtO)₂P(O)CH₂COMe) | High selectivity for (E)-5,5,5-Trifluoropent-3-en-2-one |

The precise control of geometric isomerism through these synthetic strategies is fundamental for the targeted application of this compound in various fields of chemical research and development.

Advanced Spectroscopic and Structural Characterization of 5,5,5 Trifluoropent 3 En 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of fluorinated organic compounds like 5,5,5-Trifluoropent-3-en-2-one. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecular structure.

Application of ¹H, ¹³C, and ¹⁹F NMR for Complex Structure Determination

The analysis of one-dimensional NMR spectra provides fundamental information about the chemical environment of the different nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound derivatives typically shows signals corresponding to the methyl protons and the vinylic protons. For instance, in a related compound, 4-chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one, the methyl protons appear as singlets around δ 2.26 and 2.36 ppm. yu.edu.jo The chemical shifts of vinylic protons are influenced by the substituents on the double bond and can provide information about the stereochemistry (E/Z isomerism) of the molecule.

¹³C NMR: The ¹³C NMR spectrum is instrumental in identifying all the carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O), which typically appears significantly downfield (e.g., δ 195.87 and 198.5 ppm for isomers of a related enone). yu.edu.jo The carbons of the C=C double bond and the carbon attached to the trifluoromethyl group also have characteristic chemical shifts. The carbon of the trifluoromethyl group (CF₃) often appears as a quartet due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF). For example, a ¹JCF of 276.0 Hz has been observed in a similar trifluoromethylated enone. yu.edu.jo

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. A singlet in the ¹⁹F NMR spectrum for the CF₃ group indicates the magnetic equivalence of the three fluorine atoms. The chemical shift of the CF₃ group provides insight into its electronic environment. In derivatives of this compound, the ¹⁹F signal for the CF₃ group has been observed at various chemical shifts, for example, at δ -65.4 ppm (as a triplet) in one case and around δ 102.5 to 111 ppm in others. yu.edu.jokuleuven.be The ratio of E and Z diastereomers in mixtures can often be determined using ¹⁹F NMR spectroscopy. yu.edu.jo

| Nucleus | Observed Chemical Shift (δ, ppm) Range | Key Structural Information | Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | 2.2 - 2.4 (CH₃) | Presence of methyl group adjacent to carbonyl. | - |

| ¹³C | ~195-200 (C=O), ~120-140 (C=C), ~120 (q, CF₃) | Identification of carbonyl, olefinic, and CF₃-bearing carbons. | ¹JCF ≈ 270-280 Hz |

| ¹⁹F | -60 to -80 (typical for CF₃ esters), ~100-110 (in some enones) | Confirmation and electronic environment of the CF₃ group. | - |

2D NMR Techniques for Regiochemical Assignments and Connectivity (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and determining the connectivity of atoms within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons with their directly attached carbon atoms. ustc.edu.cn This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. For this compound systems, HSQC would definitively link the methyl proton signal to the methyl carbon signal and the vinylic proton signals to their respective vinylic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. ustc.edu.cn This is invaluable for establishing the carbon skeleton and the placement of functional groups. For example, an HMBC correlation between the methyl protons and the carbonyl carbon would confirm the acetyl group. Correlations between the vinylic protons and the carbonyl carbon, as well as the carbon bearing the trifluoromethyl group, would establish the connectivity across the enone system. The regiochemistry of pyrazoles synthesized from trifluoromethyl enones has been investigated using 2D NMR methods. researchgate.net

| Parameter | Value for a Derivative (Compound 8a) mdpi.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.6290(8) |

| b (Å) | 24.6933(16) |

| c (Å) | 11.4045(8) |

| β (°) | 103.973(7) |

| Volume (ų) | 2631.4(3) |

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bruker.com The IR spectrum of this compound and its derivatives is characterized by strong absorption bands corresponding to the C=O and C=C stretching vibrations of the enone system, as well as the C-F stretching vibrations of the trifluoromethyl group.

The carbonyl (C=O) stretching frequency in α,β-unsaturated ketones is typically found in the range of 1650-1700 cm⁻¹. For derivatives of this compound, this band has been observed around 1697-1706 cm⁻¹. yu.edu.jo The C=C stretching vibration of the conjugated double bond usually appears in the 1600-1650 cm⁻¹ region. The trifluoromethyl group gives rise to strong and characteristic C-F stretching absorptions, often in the 1100-1200 cm⁻¹ range. yu.edu.jo

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Range in Derivatives (cm⁻¹) yu.edu.jo |

|---|---|---|

| C=O Stretch (Ketone) | 1650-1700 | 1697 - 1706 |

| C=C Stretch (Alkene) | 1600-1650 | - |

| C-F Stretch (Trifluoromethyl) | 1100-1200 | 1132 - 1174 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.ukmsu.edu In the mass spectrum of this compound and its derivatives, the molecular ion peak (M⁺) provides the molecular weight of the molecule.

The fragmentation of the molecular ion upon electron impact (EI) can provide valuable structural clues. For α,β-unsaturated ketones, common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group. For example, the loss of the methyl group (CH₃•) or the acetyl group (CH₃CO•) are common fragmentation patterns. In the case of trifluoromethylated ketones, the loss of the CF₃ group is also a possible fragmentation pathway. For instance, in the mass spectrum of a related compound, 4-iodo-3-phenyl-5,5,5-trifluoropent-3-en-2-one, prominent fragments corresponding to the loss of iodine and other moieties were observed, with a base peak at m/z 241. yu.edu.jo

Computational and Theoretical Investigations of 5,5,5 Trifluoropent 3 En 2 One Systems

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of trifluoromethyl ketones like 5,5,5-Trifluoropent-3-en-2-one.

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. sci-hub.sewikipedia.org DFT calculations have been employed to understand the reactivity of trifluoromethyl ketones. Studies on similar compounds reveal that the trifluoromethyl (CF3) group plays a significant role in activating the molecule. rsc.org The strong electron-withdrawing nature of the CF3 group influences the electron distribution across the entire molecule, affecting the energies of the frontier molecular orbitals (HOMO and LUMO) which are key indicators of reactivity.

Theoretical studies on related trifluoromethyl ketones have shown that the presence of the CF3 group can stabilize reaction intermediates and transition states, thereby influencing reaction pathways and rates. rsc.org For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the CF3 group enhances the electrophilicity of the carbonyl, making it more susceptible to attack.

Table 1: Representative DFT Functionals and Basis Sets for Ketone Analysis

| DFT Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization and electronic properties |

| M06-2X | 6-311+G(d,p) | Thermochemistry and reaction barriers |

Analysis of Electron Density Distribution and Electrophilicity of Carbonyl Center

The electron density distribution in this compound is significantly polarized due to the presence of the highly electronegative fluorine atoms. This leads to a substantial electron deficiency at the carbonyl carbon. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges, revealing a highly positive charge on the carbonyl carbon. This heightened electrophilicity is a hallmark of trifluoromethyl ketones and is a primary driver of their reactivity towards nucleophiles. nih.gov

The electrophilicity of the carbonyl center is further amplified by the conjugated double bond, which can delocalize negative charge upon nucleophilic addition. This makes both the carbonyl carbon (C2) and the β-carbon (C4) potential sites for nucleophilic attack.

Continuum Solvation Models for Understanding Solvent Effects on Reactivity

The reactivity of this compound can be profoundly influenced by the solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computational methods used to approximate the effects of a solvent without explicitly modeling individual solvent molecules. researchgate.netwikipedia.orgresearchgate.net These models represent the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. researchgate.net

For a polar molecule like this compound, polar solvents are expected to stabilize the ground state and charged or highly polar transition states. Theoretical studies using continuum models on similar ketones have shown that solvent polarity can influence reaction barriers and the relative stability of intermediates, thereby affecting reaction kinetics and product distributions. pitt.edu For example, a polar solvent would likely stabilize the transition state of a nucleophilic addition to the carbonyl group, thus accelerating the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Modeling

While quantum mechanical calculations provide insights into the electronic properties of a single molecule, molecular dynamics (MD) simulations can model the behavior of the molecule over time, considering its flexibility and interactions with a solvent at an atomic level. researchgate.netresearchgate.net MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them.

The molecule possesses rotational freedom around the C2-C3 and C3-C4 single bonds, leading to different conformers (e.g., s-cis and s-trans isomers). MD simulations can reveal the preferred conformation in different environments and how conformational changes might influence reactivity. For instance, the accessibility of the carbonyl group and the conjugated system to incoming reagents can be dependent on the molecule's conformation.

Mechanistic Insights from Theoretical Models (e.g., Zimmerman-Traxler Model)

The reactivity of ketones like this compound in aldol-type reactions can often be rationalized using theoretical models such as the Zimmerman-Traxler model. slideshare.netwikipedia.orgharvard.edu This model proposes a six-membered, chair-like transition state to predict the stereochemical outcome of aldol (B89426) reactions involving metal enolates. wikipedia.orgharvard.edu

In the context of a reaction between the enolate derived from this compound and an aldehyde, the Zimmerman-Traxler model would predict the relative stereochemistry of the newly formed stereocenters. The substituents on the enolate and the aldehyde are proposed to occupy pseudo-equatorial or pseudo-axial positions in the chair-like transition state to minimize steric interactions. The strong electron-withdrawing effect and steric bulk of the trifluoromethyl group would play a crucial role in determining the preferred geometry of the enolate (E vs. Z) and the facial selectivity of the subsequent reaction. Although originally developed for metal enolates, the principles of minimizing steric hindrance in a cyclic transition state are broadly applicable to understanding the stereochemical course of related reactions. libretexts.orgyoutube.com

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods can also be used to predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. For example, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be calculated. Comparing these predicted spectra with experimental data can help to confirm the structure and assign specific signals to individual atoms within the molecule.

Furthermore, computational analysis of the potential energy surface can provide detailed information on the relative energies of different conformers. This allows for the prediction of the most stable conformer in the gas phase and how the conformational equilibrium might shift in the presence of different solvents.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Synthetic Utility of 5,5,5 Trifluoropent 3 En 2 One As a Versatile Building Block

Synthesis of Fluorinated Heterocyclic Compounds

The trifluoromethylated enone serves as a key precursor for a wide array of heterocyclic systems due to its ability to react with a range of bidentate nucleophiles. This reactivity allows for the straightforward introduction of a trifluoromethyl group into various cyclic scaffolds, a feature of significant interest in medicinal and agricultural chemistry.

Pyrazoles and Dihydropyrazoles

The reaction of trifluoromethylated enones with hydrazine (B178648) and its derivatives is a common and effective method for the synthesis of trifluoromethyl-substituted pyrazoles. For instance, the condensation of 4-chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one with various hydrazine derivatives in refluxing acetonitrile (B52724) or toluene (B28343) regioselectively yields the corresponding trifluoromethyl pyrazoles in moderate to good yields. The regiochemistry of this reaction has been confirmed using 2D NMR methods.

Similarly, 3-amino-5-trifluoromethyl-1H-pyrazoles can be synthesized through the cyclocondensation of 4-amino-4-ethoxy-1,1,1,-trifluorobut-3-en-2-ones with hydrazine and phenylhydrazine. The synthesis of dihydropyrazoles can also be achieved, often as intermediates that can be subsequently aromatized to pyrazoles or exist as stable products depending on the substitution pattern and reaction conditions.

Table 1: Synthesis of Pyrazole (B372694) Derivatives

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| 4-chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one | Hydrazine hydrate | 4-phenyl-3-trifluoromethyl-1H-pyrazole | Good | |

| 4-chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one | Phenylhydrazine | 1,4-diphenyl-3-trifluoromethyl-1H-pyrazole | Good |

Pyrroles and Dihydropyrroles

The synthesis of trifluoromethyl-substituted pyrroles and their partially saturated analogs, dihydropyrroles, can be accomplished using 5,5,5-trifluoropent-3-en-2-one and its derivatives. A concise one-pot method has been developed for the synthesis of N-substituted 4-amino-2-(trifluoromethyl)pyrroles. This involves the intramolecular cyclization of 5-bromo-4-(amino)-1,1,1-trifluoropent-3-en-2-one with primary amines, offering good yields and mild reaction conditions.

Another approach involves the reaction of 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one with α-amino acids to form 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, which can then undergo cyclization to produce trifluoromethyl-substituted pyrroles. This method can also be extended to the synthesis of other bicyclic heteroaromatics. Furthermore, aza-Wittig cyclization of aminophosphoranes derived from 5-azido-4-alkoxy(amino)-1,1,1-trifluoro-pent-3-en-2-ones provides a regiospecific route to 4-alkoxy(amino)-2-trifluoromethyl pyrroles.

Table 2: Synthesis of Pyrrole (B145914) Derivatives

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-one | Primary Amines | 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles | up to 98% |

Cyclopentenone Derivatives

While direct conversion of this compound to cyclopentenone derivatives is less commonly reported, the general strategies for cyclopentenone synthesis can be applied to appropriately functionalized precursors derived from this starting material. Synthetic methods like the Nazarov cyclization of divinyl ketones, or intramolecular aldol-type condensations of diketones, are standard routes to cyclopentenones. For instance, a formal [3+2] cycloaddition between cyclopropanone (B1606653) and alkynes catalyzed by nickel has been developed to produce 2,3-disubstituted cyclopentenones. The Piancatelli rearrangement of furan-2,5-dicarbinols also offers a route to highly functionalized cyclopentenones.

Benzodiazepines and Benzothiazepines

The condensation of trifluoromethylated enones with bidentate nucleophiles is a key strategy for the synthesis of seven-membered heterocyclic rings like benzodiazepines and benzothiazepines. The reaction of 4-chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one with o-phenylenediamine (B120857) leads to the formation of trifluoromethyl-substituted 1,5-benzodiazepines. Similarly, reaction with o-aminothiophenol yields the corresponding 1,5-benzothiazepines. These reactions typically proceed in good yields and provide a direct route to these important heterocyclic systems.

Table 3: Synthesis of Benzodiazepine and Benzothiazepine Derivatives

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| 4-chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one | o-phenylenediamine | Trifluoromethyl-substituted 1,5-benzodiazepine | Good |

Pyridines

The synthesis of trifluoromethyl-containing pyridines from this compound derivatives has been achieved through various cyclocondensation strategies. One such method involves the reaction of 4-methoxy-1,1,1-trifluoropent-3-en-2-one with cyanothioacetamide, followed by cyclization to afford a pyridine-2(1H)-thione intermediate. This intermediate can be further elaborated to produce thieno[2,3-b]pyridine (B153569) derivatives. The Bohlmann-Rahtz pyridine (B92270) synthesis, which involves the condensation of an enamine with an alkynone, is another versatile method that can be adapted for the synthesis of polysubstituted pyridines.

Construction of Complex Fluorinated Organic Architectures

Beyond the synthesis of simple heterocyclic systems, this compound serves as a valuable starting material for the construction of more complex fluorinated organic architectures. Its functional groups allow for a variety of transformations, enabling its incorporation into larger, more intricate molecular frameworks.

For example, the pyrrole and pyrazole rings synthesized from this building block can be further functionalized or serve as key components in the synthesis of fused heterocyclic systems. The trifluoromethyl group often enhances the biological activity and metabolic stability of the resulting molecules. The development of tandem or domino reactions starting from this compound derivatives allows for the efficient construction of complex structures in a single pot, which is a significant advantage in modern organic synthesis. The ability to generate polysubstituted aromatic and heterocyclic systems with precise control over the substitution pattern highlights the synthetic power of this fluorinated building block.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chloro-3-phenyl-5,5,5-trifluoropent-3-en-2-one |

| 4-amino-4-ethoxy-1,1,1,-trifluorobut-3-en-2-one |

| 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-one |

| 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one |

| 5-azido-4-alkoxy(amino)-1,1,1-trifluoro-pent-3-en-2-one |

| 4-methoxy-1,1,1-trifluoropent-3-en-2-one |

| Pyrazoles |

| Dihydropyrazoles |

| Pyrroles |

| Dihydropyrroles |

| Cyclopentenone |

| Benzodiazepines |

| Benzothiazepines |

| Pyridines |

| Hydrazine |

| Phenylhydrazine |

| o-phenylenediamine |

| o-aminothiophenol |

| cyanothioacetamide |

α,β-Diaryl-CF3-Enones

The synthesis of α,β-diaryl-CF3-enones, a class of chalcone-like structures, can be achieved using this compound as a key starting material. These diaryl compounds are significant synthetic targets due to their prevalence in biologically active molecules. Two primary synthetic strategies are considered for their preparation: the Claisen-Schmidt condensation and palladium-catalyzed cross-coupling reactions.

The Claisen-Schmidt condensation is a well-established method for forming α,β-unsaturated ketones. numberanalytics.comwikipedia.orgwisdomlib.org This reaction involves the base-catalyzed condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. numberanalytics.comwikipedia.org In this context, this compound acts as the ketone component. The presence of a base facilitates the deprotonation of the α-carbon (C-1), generating an enolate that subsequently performs a nucleophilic attack on the carbonyl carbon of an aromatic aldehyde. numberanalytics.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated α,β-diaryl-CF3-enone. miracosta.edu

An alternative modern approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This powerful C-C bond-forming reaction typically couples an organohalide with an organoboron compound. wikipedia.orglibretexts.org To synthesize α,β-diaryl-CF3-enones via this method, a halogenated derivative of this compound would be required to react with an aryl boronic acid. This method offers broad substrate scope and functional group tolerance. organic-chemistry.org

| Reaction Type | Reactant 1 (from Building Block) | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Base (e.g., NaOH, KOH) | α,β-Diaryl-CF3-Enone |

| Suzuki-Miyaura Coupling | Halogenated this compound | Aryl Boronic Acid | Palladium Catalyst (e.g., Pd(PPh3)4), Base | α,β-Diaryl-CF3-Enone |

Fluorinated 1,3-Enaminoketones with Terminal Alkynes

Fluorinated 1,3-enaminoketones are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net The reaction of β-alkoxyvinyl trifluoromethyl ketones, such as 4-methoxy-1,1,1-trifluoropent-3-en-2-one (a common precursor derived from this compound), with primary amines provides a direct route to these structures. researchgate.net When amines containing a terminal alkyne moiety are used, the resulting enaminoketones become versatile precursors for further cyclization and functionalization reactions.

The synthesis proceeds via a conjugate addition-elimination mechanism. The amine nitrogen atom acts as a nucleophile, attacking the electron-deficient C-4 position of the trifluoromethylated enone. This is followed by the elimination of the alkoxy group (e.g., methoxy) to yield the stable (Z)-1,3-enaminoketone. Research has demonstrated the successful synthesis of such compounds by reacting 1,1,1-trifluoro-4-methoxypent-3-en-2-one (B15151802) with amines like propargylamine (B41283) or 3-aminophenylacetylene. researchgate.net These reactions produce fluorinated 1,3-enaminones containing a terminal C≡C bond, which are widely used in the synthesis of substituted pyrroles and pyridines. researchgate.net

| Enone Precursor | Alkyne-Containing Amine | Solvent/Conditions | Resulting Fluorinated 1,3-Enaminoketone Product |

|---|---|---|---|